2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide
Description
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide is an organic compound that features a pyrimidine ring substituted with a hydroxy group and a methyl group, as well as a sulfanyl group linking it to an acetamide moiety
Properties
Molecular Formula |
C15H17N3O3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S/c1-9-6-11(21-3)4-5-12(9)17-14(20)8-22-15-16-10(2)7-13(19)18-15/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19) |
InChI Key |
OJJSEJZQKNGDIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl acetoacetate with guanidine in the presence of a base, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted pyrimidine with 4-methoxy-2-methylaniline and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features but lacking the sulfanyl and acetamide groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: A compound with a hydroxy group and a different ring structure, used as a stabilizer in polymers.
Uniqueness
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
